1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H21Cl2FN2O and a molecular weight of 311.223 g/mol . It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl ring, which is further connected to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methoxybenzyl chloride and piperidine.
Nucleophilic Substitution: The 2-fluoro-5-methoxybenzyl chloride undergoes nucleophilic substitution with piperidine to form the intermediate 1-(2-fluoro-5-methoxybenzyl)piperidine.
Amine Formation: The intermediate is then subjected to reductive amination using a suitable reducing agent like sodium cyanoborohydride to yield 1-(2-fluoro-5-methoxybenzyl)piperidin-4-amine.
Salt Formation: Finally, the amine is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with substituted benzyl rings.
Scientific Research Applications
1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is hypothesized to involve modulation of neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoro-5-methylphenyl)piperidin-4-amine dihydrochloride
- 1-(2-Fluoro-5-chlorobenzyl)piperidin-4-amine dihydrochloride
Uniqueness
1-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride is unique due to the presence of both a fluorine atom and a methoxy group on the benzyl ring. This combination of substituents imparts distinct chemical and pharmacological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O.2ClH/c1-17-12-2-3-13(14)10(8-12)9-16-6-4-11(15)5-7-16;;/h2-3,8,11H,4-7,9,15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFKYLJUQHDAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CCC(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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